6-Methoxynicotinonitrile
Overview
Description
Cyclo(L-Phe-L-Pro), also known as cyclo(L-phenylalanyl-L-proline), is a cyclic dipeptide composed of the amino acids phenylalanine and proline. This compound is a member of the diketopiperazine family, which are cyclic dipeptides commonly found in nature. Cyclo(L-Phe-L-Pro) has been isolated from various microbial sources, including Pseudomonas fluorescens and Pseudomonas alcaligenes . It exhibits a range of biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(L-Phe-L-Pro) can be synthesized through various methods. One common approach involves the cyclization of linear dipeptides under specific conditions. For example, the linear dipeptide L-phenylalanyl-L-proline can be cyclized using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine . The reaction typically occurs in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of cyclo(L-Phe-L-Pro) often involves fermentation processes using microbial strains that naturally produce this compound. For instance, Pseudomonas fluorescens and Pseudomonas alcaligenes can be cultured in suitable media, and the compound can be isolated from the culture supernatant . The isolation process may involve solvent extraction, followed by purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclo(L-Phe-L-Pro) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine in acetic acid.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with modified chemical properties.
Substitution: Substituted derivatives with new functional groups on the phenyl ring.
Scientific Research Applications
Mechanism of Action
Cyclo(L-Phe-L-Pro) exerts its effects through various mechanisms:
Quorum Sensing: Acts as a signaling molecule in bacteria, influencing gene expression and bacterial communication.
Antibacterial Activity: Inhibits biofilm formation by interfering with the synthesis of extracellular polymeric substances and affecting gene expression related to polysaccharide intercellular adhesion.
Neuroprotection: Activates peroxisome proliferator-activated receptor gamma (PPAR-γ), reducing oxidative stress and preventing mitochondrial dysfunction in neurons.
Comparison with Similar Compounds
Cyclo(L-Phe-L-Pro) can be compared with other cyclic dipeptides, such as:
Cyclo(L-Val-L-Pro): Another cyclic dipeptide with antifungal activity, but with different amino acid composition.
Cyclo(L-Leu-L-Pro): Exhibits antimicrobial activity against different bacterial strains.
Cyclo(L-Phe-D-Pro): A stereoisomer with distinct biological activities and different effects on microbial growth.
Cyclo(L-Phe-L-Pro) is unique due to its specific combination of phenylalanine and proline, which imparts distinct biological activities and mechanisms of action compared to other cyclic dipeptides.
Properties
IUPAC Name |
6-methoxypyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPYAQAFVHRSAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371595 | |
Record name | 6-methoxynicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15871-85-9 | |
Record name | 6-methoxynicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-5-pyridinecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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